molecular formula C22H18N4O5 B11110807 2-ethoxy-4-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol

2-ethoxy-4-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol

Cat. No.: B11110807
M. Wt: 418.4 g/mol
InChI Key: NFEVHCPQFZFGEF-YDZHTSKRSA-N
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Description

2-ETHOXY-4-{3-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENOL is a complex organic compound that features a combination of phenol, imidazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHOXY-4-{3-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENOL typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Solvent recovery and recycling, as well as waste management, are also important considerations in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

2-ETHOXY-4-{3-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENOL can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amino-substituted compounds. Substitution reactions can introduce various functional groups onto the phenol or imidazole rings .

Scientific Research Applications

2-ETHOXY-4-{3-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENOL has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ETHOXY-4-{3-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-ETHOXY-4-{3-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENOL apart is its unique combination of functional groups and structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C22H18N4O5

Molecular Weight

418.4 g/mol

IUPAC Name

2-ethoxy-4-[3-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]imidazo[1,2-a]pyridin-2-yl]phenol

InChI

InChI=1S/C22H18N4O5/c1-2-31-19-12-14(6-8-18(19)28)21-22(25-10-4-3-5-20(25)24-21)23-13-15-11-16(26(29)30)7-9-17(15)27/h3-13,27-28H,2H2,1H3/b23-13+

InChI Key

NFEVHCPQFZFGEF-YDZHTSKRSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)/N=C/C4=C(C=CC(=C4)[N+](=O)[O-])O)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)N=CC4=C(C=CC(=C4)[N+](=O)[O-])O)O

Origin of Product

United States

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